molecular formula C11H14O2 B1274488 1-(2-Isopropoxyphenyl)ethanone CAS No. 70201-54-6

1-(2-Isopropoxyphenyl)ethanone

Cat. No.: B1274488
CAS No.: 70201-54-6
M. Wt: 178.23 g/mol
InChI Key: YFKLYHKKDVPRAI-UHFFFAOYSA-N
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Description

1-(2-Isopropoxyphenyl)ethanone is a useful research compound. Its molecular formula is C11H14O2 and its molecular weight is 178.23 g/mol. The purity is usually 95%.
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Scientific Research Applications

Photoremovable Protecting Group for Carboxylic Acids

1-(2-Isopropoxyphenyl)ethanone and its derivatives have been utilized as a photoremovable protecting group for carboxylic acids. This application is significant in organic synthesis where controlled release of protected compounds is required. The protected compound releases the acid with high efficiency upon photolysis, showing its potential in various chemical syntheses (Atemnkeng et al., 2003).

Lignin Degradation

Derivatives of this compound have been studied in the context of lignin degradation. These studies explore the breakdown mechanisms of phenolic beta-1 lignin substructure model compounds, providing insights into the biodegradation of lignin, a major component of plant biomass (Kawai et al., 1988).

Fluorescent On-Off Probes

In 2019, researchers developed a BODIPY-based fluorescent on-off probe utilizing 1-(2-Hydroxyphenyl)ethanone. This probe demonstrates high selectivity and sensitivity to H2S, indicating its potential application in studying the effects of H2S in biological systems (Fang et al., 2019).

Molecular Docking and Antimicrobial Properties

1-(2-Hydroxy-5-Methyl Phenyl)Ethanone, a related compound, has been investigated for its binding efficacy with proteins in Staphylococcus aureus. This study is significant in the realm of antimicrobial research, showcasing the potential of such compounds in drug discovery (Sri Satya et al., 2022).

Synthesis of Heterocycles

The compound has been used in synthesizing various heterocycles, like isoflavone, isoxazole, and pyrazoles. This research is vital in the field of organic chemistry and pharmaceuticals, as these heterocycles form the basis of many drugs and organic materials (Moskvina et al., 2015).

X-Ray Structure and Surface Analyses

The x-ray structure, surface analyses, and spectroscopic characterization of 1-(2-hydroxyphenyl)-2-(triphenylphosphoranylidene)ethanone have been explored. Such studies are crucial in understanding the structural and electronic properties of these compounds, which have implications in materials science and drug design (Inkaya et al., 2020).

Safety and Hazards

For safety and hazards information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier .

Properties

IUPAC Name

1-(2-propan-2-yloxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-8(2)13-11-7-5-4-6-10(11)9(3)12/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFKLYHKKDVPRAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC=C1C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20400068
Record name 1-(2-isopropoxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20400068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70201-54-6
Record name 1-(2-isopropoxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20400068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.